dTRIM24

説明

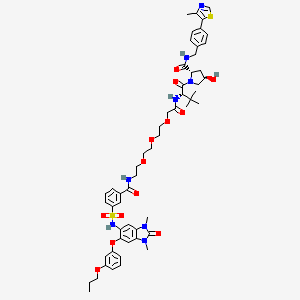

dTRIM24: は、クロマチン修飾酵素TRIM24の分解剤として機能する合成有機化合物です。これは、TRIM24結合リガンド(ACS-9571由来)とフォン・ヒッペル・リンダウ(VHL)結合リガンド(VL-269)からなるハイブリッド分子です。 この化合物は、親TRIM24ブロモドメイン結合リガンドIACS-9571と比較して、クロマチンからのTRIM24の置換に特に効果的です .

準備方法

合成経路と反応条件: dTRIM24の合成には、TRIM24ブロモドメインリガンドとVHL E3ユビキチンリガーゼリガンドの結合が含まれます。合成経路には通常、以下の手順が含まれます。

TRIM24ブロモドメインリガンドの合成: TRIM24ブロモドメインリガンドは、アミド結合形成やスルホンアミドカップリングなどの有機反応によって合成されます。

VHLリガンドの合成: VHLリガンドは、エステル化やアミド化などの反応によって別々に合成されます。

結合: 最終工程は、リンカーを介したTRIM24ブロモドメインリガンドとVHLリガンドの結合であり、二官能性分解剤this compoundが形成されます.

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。 この化合物は通常、バッチ反応器で製造され、クロマトグラフィーや再結晶などの技術を用いて精製されます .

化学反応の分析

Ternary Complex Formation

dTRIM24 facilitates ubiquitination by bridging TRIM24 and VHL:

- TRIM24 Binding : The benzimidazolone warhead binds TRIM24’s bromodomain (K<sub>d</sub> = 337.3 nM via AlphaScreen) .

- VHL Recruitment : The VL-269 moiety engages the VHL-Cul2-RBX1 E3 ligase complex .

- Ubiquitination : TRIM24 is polyubiquitinated at lysine residues, marking it for proteasomal degradation .

Degradation Pathway

- Proteasome Dependency : Degradation is blocked by carfilzomib (proteasome inhibitor) .

- Cullin E3 Requirement : MLN4924 (neddylation inhibitor) abolishes degradation, confirming cullin-RING ligase involvement .

Selectivity and Off-Target Effects

- Bromodomain Selectivity : this compound shows >50-fold selectivity over other bromodomains (e.g., BRPF1) .

- Cellular Specificity : Quantitative proteomics revealed no off-target degradation in MOLM-13 cells .

Reaction Kinetics and Pharmacodynamics

Functional Consequences of Degradation

- Transcriptional Deregulation : RNA-seq in MOLM-13 cells showed upregulation of tumor suppressors (BCOR, ID3) and downregulation of oncogenes (MYC, GATA2) .

- Chromatin Displacement : ChIP-seq revealed >70% reduction in TRIM24 occupancy at target loci compared to bromodomain inhibition alone .

- Antiproliferative Effects : IC<sub>50</sub> = 1.2 µM in TRIM24-dependent leukemia cells .

Comparative Analysis with TRIM24 Inhibitors

| Property | This compound (Degrader) | IACS-9571 (Inhibitor) |

|---|---|---|

| TRIM24 Chromatin Loss | >70% reduction | <20% reduction |

| Transcriptional Impact | 1,542 genes altered | 89 genes altered |

| Antiproliferative IC<sub>50</sub> | 1.2 µM | >10 µM (ineffectual) |

Limitations and Hook Effect

科学的研究の応用

Acute Leukemia

dTRIM24 has been identified as a novel dependency in acute leukemia. Studies have demonstrated that the degradation of TRIM24 using this compound leads to:

- Enhanced Anti-Proliferative Effects : Compared to bromodomain inhibition alone, this compound significantly reduces cell proliferation and induces apoptosis in leukemia cell lines such as MOLM-13. This effect is attributed to sustained depletion of TRIM24 over time .

- Altered Gene Expression : RNA sequencing analyses reveal that this compound treatment results in the upregulation of tumor suppressor genes while downregulating oncogenic pathways, indicating its potential as a therapeutic agent .

Glioblastoma

Recent research has highlighted the effectiveness of this compound in targeting glioblastoma stem cells. Key findings include:

- Inhibition of Cell Propagation : Both this compound and IACS-9571 effectively reduce the proliferation of patient-derived glioblastoma stem cells (GSCs). The treatment also diminishes tumorsphere formation and expression of stemness markers such as SOX2 and Nestin .

- Mechanistic Insights : The inhibitory effects are partially mediated through the suppression of the TRIM24-SOX2 axis, underscoring the importance of TRIM24 in maintaining GSC characteristics .

HIV Reactivation Studies

Interestingly, this compound has been explored for its role in HIV research. It was found that:

- Differential Effects on HIV Expression : In Jurkat T cells, treatment with this compound led to degradation of TRIM24 and subsequent reactivation of latent HIV-1 provirus, suggesting its potential utility beyond oncology .

Comparative Analysis with Other Compounds

To understand the efficacy of this compound relative to other TRIM24-targeting agents, a comparative analysis was conducted:

Case Study 1: Acute Leukemia

In a study involving MOLM-13 cells treated with this compound:

- Results : Significant reduction in cell viability was observed within 4 hours post-treatment, with sustained effects noted over 72 hours.

- Gene Expression Analysis : RNA-seq revealed upregulation of genes associated with tumor suppression and downregulation of MYC target genes, indicating a shift towards a less aggressive phenotype .

Case Study 2: Glioblastoma Stem Cells

In patient-derived GSC lines:

作用機序

dTRIM24は、VHL E3ユビキチンリガーゼをTRIM24に募集することで効果を発揮し、TRIM24のユビキチン化とそれに続くプロテアソーム分解につながります。 この分解は、TRIM24のクロマチンとの結合を阻害し、遺伝子発現の変化と癌細胞の増殖の抑制につながります . This compoundの分子標的には、TRIM24のブロモドメインとVHL E3ユビキチンリガーゼが含まれます .

類似化合物の比較

類似化合物:

This compoundの独自性: this compoundは、VHL E3ユビキチンリガーゼを募集することで、TRIM24を選択的に分解できるという点で独自性を持っています。 この二官能性分解剤は、親リガンドであるIACS-9571やVL-269と比較して、クロマチンからのTRIM24の置換と癌細胞の増殖の抑制に効果があります .

類似化合物との比較

Uniqueness of this compound: this compound is unique in its ability to selectively degrade TRIM24 by recruiting the VHL E3 ubiquitin ligase. This bifunctional degrader is more effective in displacing TRIM24 from chromatin and inhibiting cancer cell proliferation compared to its parent ligands, IACS-9571 and VL-269 .

生物活性

dTRIM24 is a novel compound designed as a proteolysis-targeting chimera (PROTAC) that selectively degrades the TRIM24 protein. TRIM24, a member of the tripartite motif (TRIM) family, functions as a transcriptional regulator and has been implicated in various cancers, particularly hematological malignancies. This article explores the biological activity of this compound, focusing on its mechanisms, effects on gene expression, and potential therapeutic applications.

This compound is composed of the TRIM24 ligand IACS-9571 conjugated to a VHL (von Hippel-Lindau) ligand. This design allows this compound to recruit the VHL E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of TRIM24 in a dose- and time-dependent manner. The maximum degradation of TRIM24 occurs at concentrations around 5 µM .

The degradation mechanism contrasts with traditional bromodomain inhibitors, which do not effectively reduce TRIM24 levels or exert significant anti-proliferative effects. Studies show that this compound treatment leads to a more pronounced decrease in TRIM24 chromatin association compared to bromodomain inhibition alone .

Impact on Gene Expression

The biological activity of this compound extends beyond mere degradation; it significantly alters gene expression profiles. In studies involving MOLM-13 cells, a human leukemia cell line sensitive to TRIM24 loss, this compound treatment resulted in widespread transcriptional changes. Notably, genes typically repressed by TRIM24 were upregulated following degradation. This includes several putative tumor suppressors such as BCOR, ERV3, MZF1, and ID3 .

The gene expression analysis revealed that this compound treatment predominantly upregulates genes involved in chromatin remodeling and transcriptional regulation. In contrast, bromodomain inhibition with IACS-9571 was less effective in modulating these gene sets . The transcriptional response was characterized by downregulation of MYC target genes and master transcription factors like MYB and GATA2 in sensitive AML lines .

Case Study: Acute Leukemia

In acute leukemia models, this compound has been identified as a novel dependency. The degradation of TRIM24 using this compound resulted in significant anti-proliferative effects, highlighting its potential as a therapeutic agent. The study demonstrated that the sensitivity to this compound correlates with its impact on gene control, suggesting that targeting TRIM24 could be beneficial for patients with specific leukemic profiles .

Comparative Analysis: this compound vs. IACS-9571

| Feature | This compound | IACS-9571 |

|---|---|---|

| Mechanism | Degrades TRIM24 via VHL ligase | Inhibits TRIM24 bromodomain |

| Effect on TRIM24 | Significant reduction | Minimal effect |

| Gene Expression Impact | Upregulates tumor suppressors | Limited transcriptional changes |

| Anti-Proliferative Activity | Strong in leukemia models | Ineffective |

Therapeutic Potential

The findings surrounding this compound suggest its potential utility in cancer therapy, particularly for malignancies dependent on TRIM24 expression. The ability of this compound to induce widespread transcriptional changes and inhibit cell proliferation positions it as a promising candidate for further clinical development.

In addition to its application in leukemia, preliminary studies indicate that targeting TRIM24 may also be effective in other cancer types where it plays a role in tumorigenesis . For instance, research has shown that overexpression of TRIM24 is linked to aggressive breast cancer phenotypes, indicating that degradation strategies like those employed by this compound could provide therapeutic benefits in this context as well .

特性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[3-[[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)benzimidazol-5-yl]sulfamoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H68N8O13S2/c1-8-20-75-40-12-10-13-41(28-40)76-47-30-45-44(61(6)54(69)62(45)7)29-43(47)60-78(70,71)42-14-9-11-38(26-42)51(66)56-19-21-72-22-23-73-24-25-74-33-48(65)59-50(55(3,4)5)53(68)63-32-39(64)27-46(63)52(67)57-31-36-15-17-37(18-16-36)49-35(2)58-34-77-49/h9-18,26,28-30,34,39,46,50,60,64H,8,19-25,27,31-33H2,1-7H3,(H,56,66)(H,57,67)(H,59,65)/t39-,46+,50-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQTXFIMYFMULC-OGOZKGDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H68N8O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1113.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Tripartite Motif Containing 24 (TRIM24) a viable target for glioblastoma treatment?

A1: TRIM24 is frequently overexpressed in glioblastoma, contributing to tumor growth and progression. [, ] Targeting TRIM24 with a degrader molecule, like the ones explored in the research, aims to inhibit its function and potentially impede tumor development. [, ]

Q2: How do the researched compounds interact with TRIM24 to achieve a therapeutic effect?

A2: One study investigates the use of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of TRIM24. [] These PROTACs work by bringing an E3 ubiquitin ligase into close proximity with TRIM24, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation approach aims to reduce TRIM24 levels and potentially inhibit its oncogenic activity in glioblastoma. []

Q3: Have any specific PROTAC molecules demonstrated successful degradation of TRIM24?

A3: While the provided research highlights the potential of targeting TRIM24 for degradation, it does not provide specific details on the efficacy of any particular PROTAC molecule. [, , ] Further research is needed to identify and characterize effective PROTACs that can successfully degrade TRIM24 and demonstrate therapeutic benefits in preclinical models of glioblastoma.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。